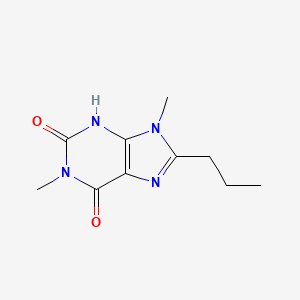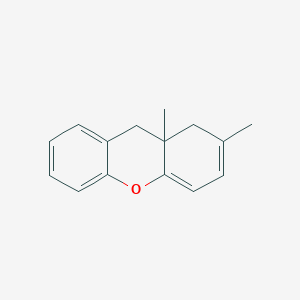
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene is a heterocyclic organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields due to their unique structural and photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 9,9-dimethylxanthene with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various substituted xanthenes .
Wissenschaftliche Forschungsanwendungen
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress. In enzyme inhibition, it may interact with the active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene include:
Xanthone: Known for its diverse biological activities.
9,9-Dimethylxanthene: A precursor in the synthesis of various xanthene derivatives.
Xanthenedione: Exhibits antioxidant and enzyme inhibition properties.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique photophysical properties and biological activities. Its dimethyl substitution at specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
61075-29-4 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2,9a-dimethyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C15H16O/c1-11-7-8-14-15(2,9-11)10-12-5-3-4-6-13(12)16-14/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
SJKVBASNOVXYKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C(C1)(CC3=CC=CC=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



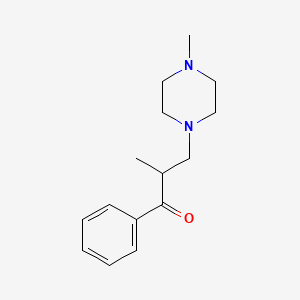


![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)
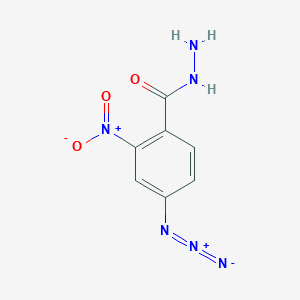

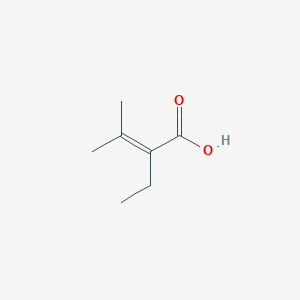
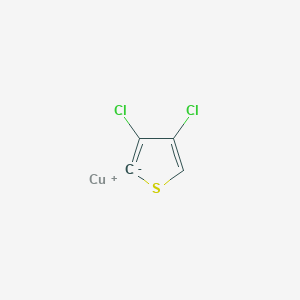
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
